3-(2-Ethoxyethoxy)benzoic acid
Overview
Description
3-(2-Ethoxyethoxy)benzoic acid is a chemical compound with the molecular formula C11H14O4 . It has a molecular weight of 210.23 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-(2-Ethoxyethoxy)benzoic acid contains a total of 29 bonds. There are 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 ether (aromatic) .Scientific Research Applications
Summary of the Application
“3-(2-Ethoxyethoxy)benzoic acid” can be used as a starting material in the synthesis of novel benzamide compounds . These compounds have potential applications in various fields, including medical, industrial, biological, and potential drug industries .
Methods of Application or Experimental Procedures
The synthesis process involves starting from “3-(2-Ethoxyethoxy)benzoic acid” or similar compounds and reacting them with amine derivatives . The resulting products are then purified, and their structures are determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Results or Outcomes
The synthesized benzamide compounds were found to exhibit antioxidant and antibacterial activities . Some of these compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .
For instance, it could potentially be used in the synthesis of other complex organic compounds, given its benzoic acid core and ethoxyethoxy side chain . These properties could make it a valuable starting material in various synthetic routes .
Additionally, it could also be used in studies investigating the effects of substituents on electrophilic substitutions in aromatic compounds . The ethoxyethoxy group could potentially influence the reactivity of the benzoic acid core in such reactions .
For instance, it could potentially be used in the synthesis of other complex organic compounds, given its benzoic acid core and ethoxyethoxy side chain . These properties could make it a valuable starting material in various synthetic routes .
Additionally, it could also be used in studies investigating the effects of substituents on electrophilic substitutions in aromatic compounds . The ethoxyethoxy group could potentially influence the reactivity of the benzoic acid core in such reactions .
Safety And Hazards
properties
IUPAC Name |
3-(2-ethoxyethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-14-6-7-15-10-5-3-4-9(8-10)11(12)13/h3-5,8H,2,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBRKLANBVKFLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30580047 | |
Record name | 3-(2-Ethoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30580047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyethoxy)benzoic acid | |
CAS RN |
898747-62-1 | |
Record name | 3-(2-Ethoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30580047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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